Cas no 857904-02-0 (L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide)

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide structure
857904-02-0 structure
Product name:L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
CAS No:857904-02-0
MF:C20H26N4O3
MW:370.445444583893
CID:663413

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Chemical and Physical Properties

Names and Identifiers

    • L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
    • N-(Methoxycarbonyl)-3-methyl-L-valine 2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide (ACI)
    • Inchi: 1S/C20H26N4O3/c1-20(2,3)17(23-19(26)27-4)18(25)24-22-13-14-8-10-15(11-9-14)16-7-5-6-12-21-16/h5-12,17,22H,13H2,1-4H3,(H,23,26)(H,24,25)/t17-/m1/s1
    • InChI Key: ZQCYFRRVVVAWHJ-QGZVFWFLSA-N
    • SMILES: C(C1C=CC(C2N=CC=CC=2)=CC=1)NNC(=O)[C@H](C(C)(C)C)NC(=O)OC

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744084-1g
Methyl (s)-(3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 98%
1g
¥7526.00 2024-04-28
Chemenu
CM526498-1g
(S)-Methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 97%
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$889 2022-06-10
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10732-5g
(S)-methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 95%
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Crysdot LLC
CD11043454-1g
(S)-Methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 97%
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L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1.5 h, rt; 18 h, 60 °C; 60 °C → rt
2.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Ethyl acetate ;  30 min, rt
2.2 Reagents: tert-Butyl carbazate ;  16 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
3.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
3.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
3.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Reference
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

Production Method 2

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  heated; 1 h, rt; 1 h, rt
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  45 min, rt; 90 min, rt
1.3 Reagents: Citric acid ,  Hydrochloric acid ,  Water Solvents: Water ;  cooled
1.4 Reagents: Sodium hydroxide ;  pH 10
2.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
2.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
2.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Reference
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

Production Method 3

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Sodium cyanoborohydride ;  overnight, rt
Reference
Two-Carbon-Elongated HIV-1 Protease Inhibitors with a Tertiary-Alcohol-Containing Transition-State Mimic
Wu, Xiongyu; et al, Journal of Medicinal Chemistry, 2008, 51(4), 1053-1057

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
1.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
1.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Reference
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

Production Method 5

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Ethyl acetate ;  30 min, rt
1.2 Reagents: tert-Butyl carbazate ;  16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
2.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
2.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Reference
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Raw materials

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Preparation Products

Additional information on L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide (CAS No. 857904-02-0)

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide (CAS No. 857904-02-0) is a complex organic compound with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structural features, which include a valine residue, a methoxycarbonyl group, and a pyridinylphenyl moiety. These structural elements contribute to its diverse applications in medicinal chemistry, drug discovery, and bioorganic synthesis.

The L-Valine residue is an essential amino acid that plays a crucial role in protein synthesis and cellular metabolism. In the context of this compound, the presence of L-Valine provides a bioactive scaffold that can be exploited for the development of novel therapeutic agents. The N-(methoxycarbonyl)-3-methyl- group adds further complexity and functional versatility, making the compound suitable for conjugation with other biomolecules or for use in prodrug strategies.

The pyridinylphenyl moiety is particularly noteworthy due to its potential for modulating biological activity. Pyridine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. This structural feature enhances the compound's pharmacological profile, making it a valuable candidate for drug discovery programs targeting specific diseases or conditions.

Recent research has highlighted the potential of compounds like L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide in the treatment of neurodegenerative diseases. Studies have shown that such compounds can modulate the activity of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound may help to improve cognitive function and slow the progression of diseases like Alzheimer's.

In addition to its potential in neurodegenerative disease therapy, this compound has also been investigated for its anti-inflammatory properties. Inflammation is a common feature of many diseases, and compounds that can effectively reduce inflammatory responses are highly sought after. Research has demonstrated that L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation and associated tissue damage.

The synthesis of L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide involves several steps that require precise control over reaction conditions to ensure high yield and purity. The initial step typically involves the protection of the amino group of L-valine using a suitable protecting group, followed by the introduction of the methoxycarbonyl moiety. Subsequent steps involve the formation of the hydrazide linkage and the attachment of the pyridinylphenyl moiety. Advanced synthetic techniques, such as solid-phase synthesis and microwave-assisted reactions, have been employed to optimize these processes.

The physicochemical properties of this compound have been extensively studied to understand its behavior in different environments. It has been found to exhibit good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in biological assays and drug delivery systems. Additionally, its stability under various conditions has been evaluated to ensure its suitability for long-term storage and use in pharmaceutical formulations.

Clinical trials are currently underway to assess the safety and efficacy of compounds similar to L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide. Preliminary results have shown promising outcomes in terms of therapeutic benefits with minimal side effects. These findings underscore the potential of this class of compounds as viable candidates for further development into effective therapeutic agents.

In conclusion, L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide (CAS No. 857904-02-0) represents a promising molecule with diverse applications in medicinal chemistry and drug discovery. Its unique structural features and biological activities make it an attractive target for researchers aiming to develop novel treatments for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.

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